molecular formula C12H14ClNO B179616 4-(4-chlorobutoxy)-1H-indole CAS No. 180160-98-9

4-(4-chlorobutoxy)-1H-indole

Cat. No.: B179616
CAS No.: 180160-98-9
M. Wt: 223.7 g/mol
InChI Key: DBPIEDRTKPMPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorobutoxy)-1H-indole is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring an indole core linked to a chlorobutoxy chain, makes it a versatile building block for the synthesis of more complex, biologically active molecules. While specific published studies on this exact compound are limited, its core structure is highly relevant in the development of receptor antagonists. Research into closely related indole derivatives, particularly those with similar alkoxy side chains, has shown substantial promise in the development of ligands for various neurotransmitter receptors. For instance, structurally related condensed indole derivatives have been investigated as potent and selective 5-HT4 receptor antagonists . Such compounds are valuable research tools for studying and treating central nervous system disorders, gastrointestinal diseases, and cardiovascular conditions . The 4-chlorobutoxy side chain is a common functional handle in pharmaceutical synthesis, often used in alkylation reactions to create key intermediates for psychotropic drugs. Similar chlorobutoxy-substituted heterocycles, such as 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, are well-documented as crucial precursors in the industrial synthesis of aripiprazole and brexpiprazole, which are atypical antipsychotic agents . This highlights the potential of this compound to serve a similar role as a scaffold for developing novel therapeutic candidates or pharmacological probes. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting all relevant safety data sheets before use.

Properties

CAS No.

180160-98-9

Molecular Formula

C12H14ClNO

Molecular Weight

223.7 g/mol

IUPAC Name

4-(4-chlorobutoxy)-1H-indole

InChI

InChI=1S/C12H14ClNO/c13-7-1-2-9-15-12-5-3-4-11-10(12)6-8-14-11/h3-6,8,14H,1-2,7,9H2

InChI Key

DBPIEDRTKPMPSN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1)OCCCCCl

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCCCCCl

Synonyms

4-(4-chlorobutoxy)-1H-indole

Origin of Product

United States

Synthetic Strategies for 4 4 Chlorobutoxy 1h Indole and Analogous 4 Substituted Indoles

Retrosynthetic Analysis of 4-(4-chlorobutoxy)-1H-indole

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most apparent disconnection is the ether linkage at the C4 position. This suggests a convergent synthesis involving a 4-hydroxyindole (B18505) intermediate and a suitable 4-chlorobutylating agent. The synthesis of the 4-hydroxyindole core is therefore a key challenge.

Alternatively, one could envision forming the indole (B1671886) ring as the final key step, with the 4-(4-chlorobutoxy) substituent already in place on a precursor molecule. This approach would rely on classical indole syntheses that allow for the incorporation of such a substituent on the starting benzene (B151609) ring.

Classical and Established Indole Synthesis Methodologies Relevant to 4-Substitution

Several classical indole syntheses have been adapted for the preparation of 4-substituted indoles.

Fischer Indole Synthesis: Applications and Limitations for 4-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine (B124118) and an aldehyde or ketone in the presence of an acid catalyst. testbook.comscienceinfo.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and aromatization to yield the indole. scienceinfo.comwikipedia.orgnumberanalytics.com

For the synthesis of 4-substituted indoles, the Fischer method requires a 3-substituted phenylhydrazine as a starting material. The regioselectivity of the cyclization step is a critical consideration. When a meta-substituted phenylhydrazine is used, a mixture of 4- and 6-substituted indoles can be formed. quimicaorganica.org The ratio of these isomers is influenced by the nature of the substituent and the reaction conditions. quimicaorganica.org Electron-donating groups on the phenylhydrazine generally facilitate the reaction. youtube.com

Limitations:

The reaction often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. testbook.com

The synthesis of the required substituted phenylhydrazines can be challenging.

Mixtures of regioisomers are often obtained with meta-substituted phenylhydrazines, necessitating chromatographic separation. quimicaorganica.org

The reaction is generally not suitable for the synthesis of indole itself from acetaldehyde. scienceinfo.com

Madelung Synthesis and its Adaptation for 4-Substitution

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to form an indole. wikipedia.org This method is particularly useful for preparing indoles that are not easily accessible through electrophilic substitution reactions. wikipedia.org

To synthesize a 4-substituted indole via the Madelung synthesis, one would start with an N-acyl-2-methyl-3-substituted aniline (B41778). The harsh reaction conditions, often requiring temperatures between 200-400 °C, are a significant drawback. wikipedia.org However, modifications have been developed to mitigate these conditions. For instance, the use of electron-withdrawing groups on the aniline ring can facilitate the initial deprotonation step, allowing the reaction to proceed at lower temperatures. researchgate.net A notable example is the preparation of 4-nitroindoles. researchgate.net The Madelung-Houlihan variation, which employs bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF), can lower the required temperature to a range of -20 to 25 °C. wikipedia.org

A recent development by Ma and coworkers describes a tandem Madelung indole synthesis mediated by a LiN(SiMe3)2/CsF system, which allows for the efficient synthesis of N-methyl-2-arylindoles under milder conditions than the classical approach. organic-chemistry.org

Leimgruber-Batcho Indole Synthesis and Regiocontrol

The Leimgruber-Batcho indole synthesis is a versatile two-step process that begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.org This is followed by a reductive cyclization of the enamine to yield the indole. wikipedia.org This method is a popular alternative to the Fischer synthesis because the starting o-nitrotoluenes are often commercially available or readily prepared. wikipedia.orgcolab.ws

For the synthesis of 4-substituted indoles, a 2-methyl-3-substituted nitrotoluene is the required starting material. The reaction generally proceeds with high yield and under mild conditions. wikipedia.org The reductive cyclization can be achieved using various reagents, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org The regiochemistry is well-controlled as the substitution pattern of the indole is directly determined by the substitution pattern of the starting nitrotoluene. Microwave-assisted Leimgruber-Batcho reactions have also been developed to enhance reaction rates and yields. rsc.org

Modern Catalytic Approaches for C4-Functionalization of Indoles

Direct functionalization of the indole C-H bonds represents a more atom-economical approach to substituted indoles. While C2 and C3 functionalizations are more common, recent advances have enabled selective functionalization at the C4 position.

Palladium-Catalyzed C-H Activation and Functionalization at C4

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of indoles. Achieving selectivity for the C4 position often requires the use of a directing group attached to the indole nitrogen or another position on the ring.

Several research groups have reported successful C4-functionalization of indoles using palladium catalysis:

C4-Arylation: A method for the palladium-catalyzed C4-arylation of indoles using a weak chelating benzoyl (Bz) directing group has been developed. This cross-dehydrogenative coupling (CDC) reaction demonstrates a broad substrate scope. acs.org

C4-Alkynylation: A transient directing group strategy has been employed for the palladium-catalyzed C4-selective alkynylation of indoles. Alanine (B10760859) serves as a transient directing group, enabling the reaction to proceed in good yields. acs.org

C4-Fluoroalkylation: By using a removable directing group at the C3 position, an exclusive palladium-catalyzed C4-selective fluoroalkylation of indoles has been achieved. nih.gov

Dual C-H Functionalization: Palladium(II)-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums has been shown to produce dibenzocarbazoles, demonstrating a powerful ring-forming strategy. rsc.org

These modern catalytic methods offer significant advantages in terms of efficiency and regioselectivity for accessing C4-functionalized indoles, which are valuable intermediates for the synthesis of complex molecules.

Gold-Catalyzed Benzannulation for 4-Oxyindoles

Gold catalysis has surfaced as a powerful tool for constructing complex heterocyclic frameworks, including the indole skeleton. nih.gov A notable strategy for the regioselective synthesis of 4-oxyindoles, which are key precursors to this compound, is the gold-catalyzed benzannulation of alkyne-tethered pyrroles. nih.govacs.org

This "back-to-front" synthesis involves preparing pyrrol-yn-glycol derivatives through a sequence of hydroxyalkylation, alkynylation, and O-silylation starting from simple pyrroles. nih.gov The subsequent reaction of these derivatives with a gold catalyst, such as IPrAuNTf₂ (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), initiates a cyclization cascade. nih.govnih.gov The mechanism involves the gold catalyst activating the alkyne, prompting a C2-pyrrole attack to form a spirocyclic intermediate. This is followed by a highly selective 1,2-migration of the oxyalkyl group, leading to the formation of the benzene ring and yielding a 4-silyloxyindole. acs.orgnih.gov The silyl (B83357) protecting group can then be removed to reveal the 4-hydroxyindole (4-oxyindole).

This methodology is distinguished by its precise control over regioselectivity, the use of readily available starting materials, and its ability to produce the challenging 4-oxygenated indole scaffold in high yields. nih.gov The scope of this reaction is broad, tolerating various substituents on the pyrrole (B145914) ring and the alkyne, as demonstrated by the successful synthesis of a range of 4-silyloxyindoles. acs.org

Table 1: Gold-Catalyzed Synthesis of 4-Silyloxyindoles

EntryProductYield (%)
1HHPh7aa 94
2HH4-MeO-C₆H₄7ab 92
3HH4-F-C₆H₄7ad 95
4HHn-Bu7ah 95
5MeHPh7ea 89
6MeHn-Bu7eh 91
7HMePh7fa 88
Data sourced from Organic Letters, 2024, 26(23), 4969-4974. acs.org

Other Transition Metal-Mediated Routes to 4-Substituted Indoles

Beyond gold catalysis, a variety of other transition metals are instrumental in the regioselective functionalization of the indole C4-position. These methods predominantly rely on C-H activation, a powerful strategy for forming new bonds directly on the indole core, thereby enhancing step- and atom-economy. nih.govacs.org A key element in many of these transformations is the use of a directing group (DG), which is temporarily installed at a position like C3 or N1 to steer the metal catalyst to the otherwise unreactive C4-H bond. acs.orgresearchgate.net

Palladium (Pd) Catalysis: Palladium is one of the most versatile metals for C4-H functionalization.

C4-Alkynylation: A Pd(II)-catalyzed C4-selective alkynylation has been achieved using alanine as a transient directing group. This method effectively introduces an alkyne moiety at the C4 position with good yields. acs.org

C4-Arylation and Vinylation: By installing a pivaloyl group at the C3 position, palladium catalysts can direct the arylation of the indole C4-H bond. acs.orgresearchgate.net

C4-Alkenylation: The Prabhu group demonstrated that a rhodium(III) catalyst could achieve C4-H alkenylation when a trifluoroacetyl group was present at the C3 position. nih.gov

C4-Quinonylation: A palladium-catalyzed direct coupling of 3-formylindoles with quinones allows for the installation of quinone moieties at the C4 position, and even the formation of bis(indol-4-yl)quinones through a double C-H activation. researchgate.net

Rhodium (Rh) Catalysis: Rhodium catalysts have also proven effective. For instance, rhodium(III) catalysis enables the site-selective C4–H alkenylation of indoles, using a trifluoroacetyl group at the C3 position as a director. nih.gov

Iridium (Ir) and Copper (Cu) Catalysis: While less common for C4-functionalization, these metals are crucial for functionalizing other positions on the indole benzene ring. For example, installing an N-P(O)tBu₂ directing group on the indole nitrogen can facilitate copper-catalyzed C6 arylation. acs.org

The choice of metal and directing group allows for a range of transformations, providing diverse routes to C4-substituted indole intermediates.

Table 2: Overview of Transition Metal-Mediated C4-Functionalization of Indoles

Metal CatalystDirecting Group (Position)Reaction TypeReference
Palladium (Pd)Alanine (Transient, via C3-CHO)Alkynylation acs.org
Palladium (Pd)3-Formyl (C3)Quinonylation researchgate.net
Palladium (Pd)Pivaloyl (C3)Arylation acs.org
Rhodium (Rh)Trifluoroacetyl (C3)Alkenylation nih.gov
Boron (metal-free)Pivaloyl (C3)Hydroxylation acs.orgresearchgate.net

Introduction of the 4-Chlorobutoxy Moiety

The final step in the synthesis of this compound is the introduction of the chlorobutoxy side chain. This is typically accomplished via the alkylation of a 4-hydroxyindole precursor, which can be synthesized using the methods described previously.

Alkylation/Etherification Reactions with Halogenated Butanes

The most direct method for attaching the 4-chlorobutoxy group to a 4-hydroxyindole is through a Williamson ether synthesis. This classic O-alkylation reaction involves the deprotonation of the hydroxyl group at C4 to form a phenoxide-like nucleophile, which then attacks a suitable electrophile. mdpi.com

The electrophile of choice is typically a bifunctional butane (B89635) derivative such as 1-bromo-4-chlorobutane (B103958). chemicalbook.comnih.gov The bromine atom is more reactive and serves as a better leaving group than the chlorine atom, allowing for selective displacement by the indole oxygen nucleophile. The reaction is generally carried out in the presence of a base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). mdpi.com This process yields the desired ether linkage, leaving the chloro- functionality at the end of the butyl chain intact for potential further modifications.

Strategies for Selective Installation at the C4-Position

Achieving the synthesis of the target molecule hinges on the successful and selective preparation of the 4-hydroxyindole intermediate. As the direct functionalization of indole at C4 is challenging, several strategic approaches have been developed:

De Novo Ring Synthesis: Gold-catalyzed benzannulation of functionalized pyrroles provides a direct and regioselective route to 4-hydroxyindoles, building the desired substitution pattern into the indole core during its formation. nih.govacs.org

Directed C-H Functionalization: This is a powerful late-stage functionalization strategy. It involves using a directing group at a different position on the indole to guide a transition metal catalyst to the C4-H bond for subsequent oxidation. A notable transition-metal-free variant involves installing a pivaloyl group at C3, which directs C-H borylation at C4 with simple BBr₃, followed by oxidation to furnish the C4-hydroxyl group. acs.orgresearchgate.net

Classical Electrophilic Substitution on Activated Indoles: While less common for C4, certain highly activated indole derivatives might undergo electrophilic substitution at the C4 position under specific conditions, though this is often accompanied by poor selectivity.

The choice of strategy depends on the availability of starting materials and the desired complexity of the final molecule. Directed C-H functionalization and de novo synthesis methods offer the most reliable control over regioselectivity. nih.govnih.gov

Sequential Functionalization Approaches for this compound Synthesis

The construction of this compound is inherently a multi-step, sequential process that builds complexity in a controlled manner. A logical synthetic sequence would be:

Preparation of a C4-Functionalized Indole Precursor: The initial and most critical phase is the synthesis of 4-hydroxyindole. This is achieved through methods that ensure C4-selectivity, such as the gold-catalyzed benzannulation of a pyrrole derivative or the directed C-H hydroxylation of an appropriately substituted indole. acs.orgacs.org

O-Alkylation to Install the Side Chain: The resulting 4-hydroxyindole is then subjected to etherification. As detailed in section 2.4.1, this involves a Williamson ether synthesis using 1-bromo-4-chlorobutane and a suitable base to form the 4-(4-chlorobutoxy) ether linkage. mdpi.com

This sequential approach, where the indole core is first functionalized at the challenging C4 position and then elaborated with the desired side chain, is a common and effective paradigm in the synthesis of complex substituted indoles. nih.govnih.gov This strategy allows for the careful installation of functionalities and avoids potential side reactions that might occur if the chlorobutoxy group were present during the initial indole ring formation.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly important in modern organic synthesis. tandfonline.com Several of the advanced methods used to synthesize 4-substituted indoles align with these principles.

Prevention and Atom Economy: Transition metal-catalyzed C-H functionalization is a prime example of a green synthetic strategy. rsc.org By directly converting a C-H bond into a C-C or C-heteroatom bond, it avoids the need for pre-functionalization (e.g., halogenation), reducing the number of steps and improving atom economy by minimizing the generation of stoichiometric byproducts. nih.govacs.org

Use of Catalysis: The synthetic routes described rely heavily on catalytic amounts of transition metals (e.g., gold, palladium, rhodium) rather than stoichiometric reagents. researchgate.netrsc.org While some of these metals are precious, their use in catalytic cycles is far more sustainable than using stoichiometric amounts of less environmentally friendly reagents. The development of transition-metal-free C-H functionalization, such as the boron-mediated C4-hydroxylation, represents a further advance in this area. acs.org

Energy Efficiency and Milder Conditions: Modern catalytic methods often proceed under milder reaction conditions than classical named reactions (e.g., Fischer indole synthesis, which can require harsh acidic conditions at high temperatures). rsc.org Some innovative multicomponent reactions for indole synthesis can be performed at room temperature in benign solvents like ethanol. rsc.orgrsc.org

Designing Safer Chemicals: Research into indole synthesis is sometimes motivated by the goal of replacing toxic starting materials. For instance, efforts have been made to develop syntheses based on non-toxic, naturally occurring indoles as an alternative to carcinogenic precursors like aniline in some applications. bridgew.edu

By embracing strategies like C-H activation and catalysis, the synthesis of complex molecules like this compound can be made more efficient and sustainable, minimizing waste and energy consumption. tandfonline.com

Atom Economy and Reaction Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org High atom economy is achieved in reactions where most of the atoms from the starting materials are found in the final product, minimizing waste.

In the context of synthesizing 4-substituted indoles, various strategies exhibit different levels of atom economy. For instance, addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. rsc.org

The Williamson ether synthesis, while widely used, is a substitution reaction and thus has a theoretical atom economy of less than 100% due to the formation of a salt byproduct (e.g., potassium bromide or sodium bromide). byjus.com The reaction efficiency, often measured by the percentage yield, can be high, typically ranging from 50-95% for laboratory preparations, depending on the specific substrates and conditions. byjus.com

Synthetic Method General Reactants Typical Yield (%) Atom Economy Key Byproducts Reference
Williamson Ether Synthesis 4-Hydroxyindole, Alkyl Halide, Base50-95ModerateHalide Salt byjus.comnumberanalytics.com
Fischer Indole Synthesis Phenylhydrazine, Ketone/Aldehyde>70HighWater, Ammonia researchgate.net
Palladium-Catalyzed Annulation o-Iodoaniline, AldehydeGoodModeratePalladium Salts
Copper-Catalyzed Domino Reaction 2-Haloaniline, 1,3-Dicarbonyl CompoundGoodHighCopper Salts
Rhodium-Catalyzed Annulative Cyclization Indolyl Azine, AlkyneHigh (up to 94)HighRhodium Catalyst Waste numberanalytics.com

Environmentally Benign Reaction Media and Catalysis

The principles of green chemistry also advocate for the use of environmentally benign solvents and catalytic systems to reduce the environmental impact of chemical synthesis. rsc.org

For the O-alkylation of phenols and related compounds, including 4-hydroxyindole, several greener alternatives to traditional volatile organic solvents (VOCs) have been explored. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been shown to be effective media for the benzylation of phenols, offering the advantages of being non-toxic, biodegradable, and recyclable. researchgate.net Another approach is the use of solvent-free conditions, where the reaction is carried out by simply grinding the reactants together, often with a solid base like anhydrous potassium carbonate and a catalytic amount of an organic base. researchgate.net

Phase-transfer catalysis (PTC) represents a powerful technique for enhancing reaction rates and selectivity in multiphase systems, often allowing for the use of milder reaction conditions and greener solvents. phasetransfercatalysis.comnih.govcrdeepjournal.org In the context of O-alkylation, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide anion from an aqueous or solid phase to an organic phase containing the alkylating agent. phasetransfercatalysis.comcrdeepjournal.org This can lead to higher yields and minimize side reactions like C-alkylation. phasetransfercatalysis.com The use of PTC can also enable reactions to be performed in water or under solvent-free conditions, significantly improving the environmental profile of the synthesis. mdpi.comacsgcipr.org

The choice of catalyst is also crucial. While precious metal catalysts like palladium and rhodium are highly efficient, their cost and toxicity are concerns. numberanalytics.com Research is ongoing to develop catalysts based on more earth-abundant and less toxic metals. For instance, copper-catalyzed reactions have emerged as a viable alternative for the synthesis of indoles. Furthermore, the use of visible-light photoredox catalysis is a rapidly developing area that offers mild and environmentally friendly conditions for various organic transformations, including the synthesis of indole derivatives.

Greener Approach Description Advantages Example Application Reference
Deep Eutectic Solvents (DES) Use of a mixture of two or more components that form a eutectic with a melting point lower than the individual components.Non-toxic, biodegradable, recyclable, low cost.Benzylation of phenols. researchgate.net
Solvent-Free Conditions Reactions are carried out by grinding the solid reactants together or by heating a neat mixture of liquid reactants.Reduces solvent waste, can lead to faster reactions.O-alkylation of phenols with alkyl bromides. researchgate.net
Phase-Transfer Catalysis (PTC) A catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs.Milder conditions, use of greener solvents (e.g., water), higher yields, and selectivity.Alkylation of hydantoins and phenols. phasetransfercatalysis.comnih.govcrdeepjournal.org
Visible-Light Photoredox Catalysis Use of light energy to drive chemical reactions, often with a photocatalyst.Mild reaction conditions (room temperature), low energy consumption, high selectivity.Synthesis of pyrido[1,2-a]indol-6(7H)-ones.
Microwave-Assisted Synthesis Use of microwave radiation to heat reactions.Rapid heating, shorter reaction times, often higher yields.O-alkylation of salicylamide. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization of 4 4 Chlorobutoxy 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(4-chlorobutoxy)-1H-indole, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to confirm its structure and regioselectivity.

¹H NMR and ¹³C NMR for Structural Confirmation and Regioselectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of this compound. The chemical shifts, coupling constants, and signal intensities observed in the spectra provide a wealth of information to confirm the presence of the indole (B1671886) and chlorobutoxy moieties and to establish their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the indole ring and the aliphatic protons of the chlorobutoxy side chain. The indole protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons on the butoxy chain are observed at higher field strengths.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the indole ring are characteristic of this heterocyclic system, while the signals for the butoxy chain carbons appear in the aliphatic region.

A representative dataset for the ¹H and ¹³C NMR of this compound is presented in the table below.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
8.15 (br s, 1H)NH137.2C7a
7.15 (t, J = 2.8 Hz, 1H)H-2135.8C3a
7.05 (d, J = 8.1 Hz, 1H)H-7123.5C2
6.98 (t, J = 7.8 Hz, 1H)H-6122.1C6
6.50 (d, J = 7.5 Hz, 1H)H-5115.1C4
6.45 (dd, J = 2.8, 1.0 Hz, 1H)H-3100.5C7
4.15 (t, J = 6.2 Hz, 2H)O-CH₂99.8C5
3.70 (t, J = 6.4 Hz, 2H)Cl-CH₂67.5O-CH₂
2.05 - 1.95 (m, 4H)-CH₂-CH₂-44.8Cl-CH₂
29.5O-CH₂-CH₂
26.4Cl-CH₂-CH₂

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Assignment

While 1D NMR provides essential structural information, complex molecules often require advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals. These experiments reveal correlations between different nuclei, providing insights into the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the indole ring and the butoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connection between the chlorobutoxy chain and the indole ring at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to confirm the conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with high accuracy. This allows for the determination of the elemental composition of this compound, providing definitive confirmation of its molecular formula. The high-resolution mass spectrum will show the molecular ion peak ([M]⁺) and/or the protonated molecule peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of C₁₂H₁₄ClNO. The presence of the chlorine atom is evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light results in a spectrum that is characteristic of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3400-3300 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the butoxy chain appear in the 3000-2850 cm⁻¹ region. The C-O-C ether linkage will show a strong absorption band around 1250-1050 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and non-polar bonds often give rise to strong Raman signals. For this compound, the aromatic ring stretching vibrations would be prominent in the Raman spectrum.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of organic compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The compound is vaporized and transported through a column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. A mass spectrometer is often coupled with the gas chromatograph (GC-MS) to provide both separation and structural information.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of reactions and for preliminary purity assessment. A spot of the compound solution is applied to a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and preparative isolation of this compound. Its versatility and high resolution make it an indispensable tool in both quality control and research settings.

For routine purity analysis, a reverse-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity. A C18 column is a common choice for the stationary phase, offering excellent separation for a wide range of non-polar to moderately polar compounds like this compound. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com Detection is commonly performed using a UV detector, as the indole moiety exhibits strong absorbance in the UV region.

The purity of a sample is determined by integrating the peak area of the main compound and any impurities in the chromatogram. The percentage purity is then calculated by dividing the peak area of this compound by the total peak area of all components.

In addition to purity assessment, preparative HPLC is a powerful technique for isolating highly pure this compound from a crude reaction mixture. rjptonline.orgnih.gov This is particularly important for obtaining reference standards or for further synthetic steps where high purity is critical. Preparative HPLC utilizes larger columns and higher flow rates compared to analytical HPLC to handle larger sample loads. rjptonline.org The fractions corresponding to the desired compound are collected, and the solvent is subsequently removed to yield the purified product. The purity of the isolated fractions is then confirmed using analytical HPLC. rjptonline.orgnih.gov

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Byproducts and Purity

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an essential technique for the identification and quantification of volatile byproducts that may be present in this compound. These volatile impurities can arise from starting materials, solvents, or side reactions during the synthesis process. For instance, a potential precursor, 4-chloro-1-butanol, is a volatile compound that can be effectively analyzed by GC-MS. nih.gov

Headspace GC is a particularly useful variation for analyzing residual solvents and other volatile organic impurities in the final product without dissolving the sample, which can be advantageous for complex matrices. scispace.com In this technique, the sample is heated in a sealed vial, and the vapor phase above the sample is injected into the GC. scispace.com A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds, while a mass spectrometer provides definitive identification of the impurities. researchgate.netresearchgate.net

The purity of this compound with respect to volatile components can be determined by analyzing the sample and comparing the results to a standard containing known amounts of potential volatile impurities. researchgate.net

Table 2: Representative GC-MS Parameters for Analysis of Volatile Impurities

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Injection Mode Split (e.g., 20:1)
Detector Mass Spectrometer (MS)
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range m/z 35-550

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis

For the detection and quantification of trace-level impurities, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers superior sensitivity and resolution compared to conventional HPLC. nih.gov The use of smaller particle size columns (typically <2 µm) in UPLC results in sharper peaks and faster analysis times. nih.gov When coupled with a tandem mass spectrometer (MS/MS), this technique provides exceptional selectivity and allows for the confident identification and quantification of impurities, even at very low concentrations. mdpi.comresearchgate.net

The development of a UPLC-MS/MS method for this compound would involve optimizing the chromatographic conditions to achieve good separation of the main component from any potential impurities. The mass spectrometer parameters, such as the ionization source conditions and collision energies for MS/MS fragmentation, would be tuned to achieve the highest sensitivity for the target analytes. researchgate.net This technique is particularly valuable for identifying and characterizing unknown impurities by analyzing their fragmentation patterns. beilstein-journals.org The high sensitivity of UPLC-MS/MS makes it ideal for monitoring the formation of impurities during process development and for ensuring the quality of the final product. lcms.cz

Table 3: Exemplary UPLC-MS/MS Parameters for Trace Impurity Analysis

ParameterValue
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-1 min: 10% B1-5 min: 10-90% B5-6 min: 90% B6-6.1 min: 90-10% B6.1-7 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 1 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)

Other Advanced Techniques (e.g., Electron Paramagnetic Resonance (EPR) where relevant for radical intermediates)

In certain synthetic pathways, the formation of radical intermediates can occur. Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for the detection and characterization of paramagnetic species, including free radicals. mdpi.com While not a routine analytical method for this compound, EPR could be employed in mechanistic studies to investigate the potential involvement of radical pathways during the synthesis of this compound, particularly in reactions involving photolysis or single-electron transfer processes. acs.orgacs.org

The detection of short-lived radical intermediates often requires the use of spin trapping agents. mdpi.comresearchgate.net These molecules react with the transient radicals to form more stable radical adducts that can be observed by EPR. mdpi.com The resulting EPR spectrum provides information about the structure and environment of the trapped radical, offering valuable insights into the reaction mechanism. nih.gov For instance, if the synthesis involves a photo-oxygenation step, EPR could help to identify any resulting radical cations of the indole moiety. acs.orgacs.org

Synthetic Utility of 4 4 Chlorobutoxy 1h Indole As a Building Block

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Analogues

Indole alkaloids represent a diverse class of natural products with a wide spectrum of biological activities. nih.gov The synthesis of these complex molecules often requires strategically functionalized indole precursors that allow for the introduction of key pharmacophoric elements. While direct literature explicitly detailing the use of 4-(4-chlorobutoxy)-1H-indole in the total synthesis of a specific complex indole alkaloid is not abundant, its potential as a precursor can be inferred from established synthetic strategies.

The 4-chlorobutoxy group serves as a versatile four-carbon electrophilic tether. This functionality is ideal for intramolecular cyclization reactions to form new rings, a common strategy in alkaloid synthesis. For instance, the terminal chloride can be displaced by a nucleophile, such as an amine or a carbanion, generated elsewhere on the indole scaffold or on a coupled fragment, to construct key heterocyclic rings found in many alkaloids.

The general synthetic approach would involve the initial coupling of a suitable molecular fragment to the indole nitrogen or another position on the indole ring. Subsequent intramolecular alkylation, driven by the reactive chlorobutyl chain, would then forge the characteristic polycyclic systems of indole alkaloids. This strategy allows for the controlled and regioselective formation of complex structures.

Starting Material Reaction Type Potential Product Class Significance
This compoundIntramolecular N-alkylationPolycyclic Indole Alkaloid CoresFormation of fused ring systems common in alkaloids.
This compoundIntramolecular C-alkylationCarbazole or Carboline Alkaloid AnaloguesConstruction of extended aromatic systems.

This table illustrates the potential synthetic pathways for complex indole alkaloids and their analogues starting from this compound, based on established reactivity principles of similar indole derivatives.

Construction of Fused Heterocyclic Ring Systems

A significant application of functionalized indoles is in the synthesis of fused heterocyclic systems, which often exhibit unique biological properties. Research has demonstrated the direct involvement of the 4-chlorobutoxy moiety in the formation of such fused ring structures.

A notable example is the formation of 1-substituted 3a-(4-chlorobutoxy)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indoles. researchgate.netresearchgate.net These complex fused systems are synthesized from the reaction of N-substituted 1-hydroxytryptamines with mesyl chloride in tetrahydrofuran (B95107) (THF). researchgate.net In this reaction, it is proposed that an intermediate indol-3-yl cation is formed, which then traps a molecule of the solvent, THF. The subsequent cleavage of the ether bond in THF leads to the incorporation of a 4-chlorobutoxy group at the 3a-position of the newly formed pyrrolo[2,3-b]indole (B14758588) core. researchgate.net

This reaction highlights the utility of the 4-chlorobutoxy group not as a starting feature of the indole, but as a fragment incorporated during the construction of a fused heterocyclic system. The resulting 3a-(4-chlorobutoxy)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is itself a valuable intermediate, with the reactive chlorobutyl group available for further synthetic transformations to build even more complex polycyclic structures. researchgate.netresearchgate.net

Reactants Key Intermediate Product Significance
N-substituted 1-hydroxytryptamines, Mesyl Chloride, THFIndol-3-yl cation1-substituted 3a-(4-chlorobutoxy)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indoleDemonstrates the formation of a fused heterocyclic system with the incorporation of a 4-chlorobutoxy group. researchgate.net

This table summarizes the synthesis of a fused heterocyclic ring system where a 4-chlorobutoxy group is incorporated during the reaction.

Role in the Development of Targeted Organic Molecules

The 4-chlorobutoxy group in this compound serves as an effective linker for the attachment of various pharmacophores, enabling the development of targeted organic molecules with specific biological activities. The terminal chloride provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups, including amines, thiols, and alcohols.

An example of this application is found in the synthesis of condensed indole derivatives with 5-HT4 receptor antagonist activity. google.com In one instance, (1-n-butyl-4-piperidyl)methyl 1H-indole-3-carboxylate is first functionalized at the 2-position with a 4-chlorobutoxy group by reaction with 4-chloro-1-butanol. google.com The resulting intermediate, (1-n-butyl-4-piperidyl)methyl 2-(4-chlorobutoxy)-1H-indole-3-carboxylate, contains the key 4-chlorobutoxy linker. google.com This linker can then be utilized for further molecular elaboration, such as intramolecular cyclization to form a fused ring system, ultimately leading to the target molecule with the desired pharmacological profile. google.com

This approach demonstrates the strategic importance of the 4-chlorobutoxy group as a handle to connect the indole core with other cyclic or acyclic moieties, a crucial step in the design and synthesis of targeted therapeutic agents. The length and flexibility of the butoxy chain can also be important for optimizing the binding of the final molecule to its biological target.

Indole Derivative Reaction Product Application
(1-n-Butyl-4-piperidyl)methyl 1H-indole-3-carboxylateReaction with 4-chloro-1-butanol(1-n-Butyl-4-piperidyl)methyl 2-(4-chlorobutoxy)-1H-indole-3-carboxylateSynthesis of 5-HT4 receptor antagonists. google.com

This table presents a specific example of how the 4-chlorobutoxy group is introduced onto an indole scaffold to facilitate the synthesis of a targeted organic molecule.

Q & A

Q. What are the common synthetic routes for introducing the 4-chlorobutoxy group onto the indole scaffold?

The 4-chlorobutoxy group is typically introduced via Williamson ether synthesis . This involves reacting a 4-chloro-1-bromobutane (or similar alkylating agent) with a hydroxyl-containing indole precursor under basic conditions (e.g., NaH in DMF or THF). For example, alkylation of 4-hydroxyindole derivatives with 4-chloro-1-bromobutane at 60–80°C yields the target compound. Purification often employs silica gel chromatography with gradients of ethyl acetate/petroleum ether .

Q. Which spectroscopic methods are most effective for confirming the structure of 4-(4-chlorobutoxy)-1H-indole?

  • 1H/13C NMR : Key signals include the indole NH (~10–12 ppm), aromatic protons (6.5–8.0 ppm), and the chlorobutoxy chain (δ ~3.6–4.2 ppm for OCH2 and δ ~1.8–2.2 ppm for CH2Cl).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error.
  • IR : Stretching frequencies for C-O (1100–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds validate the functional groups. Cross-validation with DEPT, HSQC, and HMBC experiments resolves ambiguous assignments .

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Base selection : NaH or K2CO3 in anhydrous DMF minimizes hydrolysis of the alkylating agent.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Workup : Use aqueous NaOH to quench excess base, followed by extraction with ethyl acetate. Column chromatography (silica gel, 10–30% ethyl acetate/hexane) isolates the product .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

Single-crystal X-ray diffraction using SHELXL or OLEX2 refines bond lengths, angles, and torsional parameters. For example, the chlorobutoxy chain’s gauche conformation can be confirmed via dihedral angles (e.g., C-O-C-C ≈ 60°). Data collection at low temperatures (100 K) reduces thermal motion artifacts. Twinning or disorder is addressed using the TWIN/BASF commands in SHELXL .

Q. What strategies mitigate byproducts during the alkylation of indole derivatives with 4-chloro-1-bromobutane?

  • Protection of reactive sites : Temporarily protect the indole NH with Boc groups to prevent N-alkylation.
  • Regioselective conditions : Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation over competing pathways.
  • Monitoring reaction progress : TLC or LC-MS at intermediate stages identifies side products (e.g., dimerization or over-alkylation) .

Q. How do computational methods (DFT, MD) aid in understanding the pharmacological activity of this compound?

  • Docking studies : Predict binding affinity to targets like 5-HT7 receptors using AutoDock Vina or Schrödinger Suite.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability of key hydrogen bonds (e.g., indole NH with Asp residue).
  • ADMET prediction : Tools like SwissADME evaluate bioavailability, ensuring the chlorobutoxy group does not hinder membrane permeability .

Q. What analytical approaches resolve discrepancies between experimental and computational NMR data?

  • 2D NMR (HSQC/HMBC) : Assigns overlapping signals by correlating 1H-13C couplings.
  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts.
  • DFT-NMR calculations : Gaussian or ORCA software predicts chemical shifts with <0.5 ppm deviation, validating assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.